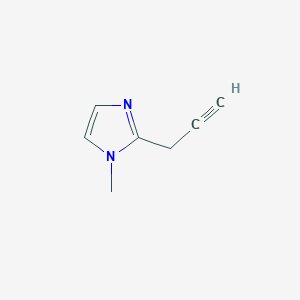

1-methyl-2-(prop-2-yn-1-yl)-1H-imidazole

Description

The exploration of novel heterocyclic compounds continues to be a major focus of chemical synthesis and application. Within this vast field, molecules that incorporate multiple functional groups capable of distinct and orthogonal reactivity are of particular interest as they offer modularity and versatility in the construction of more complex systems. 1-Methyl-2-(prop-2-yn-1-yl)-1H-imidazole represents such a molecule, embodying a hybrid design that capitalizes on the rich chemical traditions of both imidazole (B134444) and alkyne functionalities.

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in chemistry. jchemrev.comijprajournal.com Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a crucial component in many biological systems. nih.govresearchgate.net Naturally occurring molecules such as the amino acid histidine and the neurotransmitter histamine (B1213489) feature the imidazole core, highlighting its fundamental role in biochemical processes. nih.gov

In medicinal chemistry, imidazole derivatives are integral to a wide array of therapeutic agents, exhibiting anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties. jchemrev.comnih.govnih.gov The electron-rich nature of the imidazole ring allows it to bind effectively to various enzymes and receptors, making it a valuable pharmacophore in drug design. nih.govnih.gov Beyond medicine, imidazole derivatives have found extensive applications in materials science. They are used as corrosion inhibitors for metals and alloys, where they adsorb onto the metal surface to form a protective layer. bohrium.comkfupm.edu.saresearchgate.net Furthermore, they serve as ligands in coordination chemistry, precursors to N-heterocyclic carbenes (NHCs) for catalysis, and components of ionic liquids. kfupm.edu.sa

The alkyne functional group, characterized by a carbon-carbon triple bond, is a cornerstone of modern organic synthesis. Its high electron density and linear geometry impart unique reactivity. Alkynes are versatile building blocks for constructing complex molecular architectures and can be transformed into a variety of other functional groups. oborolabs.com

One of the most significant applications of the alkyne group in recent years is its central role in "click chemistry." aatbio.comwikipedia.orgsigmaaldrich.com Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction provides a highly efficient and bioorthogonal method for covalently linking molecules, forming a stable triazole ring. aatbio.cominterchim.fr This reaction's reliability and compatibility with aqueous environments have made it invaluable in bioconjugation, drug discovery, and materials science. sigmaaldrich.comnanosoftpolymers.com In polymer chemistry, alkynes serve as monomers for the synthesis of conjugated polymers with interesting electronic and optical properties. oup.comrsc.org These materials are being investigated for applications in electronics, such as organic light-emitting diodes (OLEDs) and sensors. oborolabs.com The rigidity of the alkyne unit can be exploited to create well-defined polymer structures, including macrocycles and crosslinked networks with tunable mechanical properties. rsc.orgacs.org

The rationale for investigating this compound stems from the potential for synergistic functionality arising from the combination of the imidazole core and the terminal alkyne group. This hybrid scaffold offers a modular platform for diverse chemical applications.

Dual Functionality: The imidazole moiety can serve as a biologically active core, a ligand for metal coordination, or an anchoring group for surfaces, while the terminal alkyne provides a reactive handle for subsequent modifications.

Click Chemistry Applications: The propargyl group (prop-2-yn-1-yl) is a prime substrate for click chemistry. This allows the imidazole unit to be easily conjugated to other molecules, such as biomolecules (peptides, DNA), polymers, or fluorescent tags that have been functionalized with an azide (B81097) group. sigmaaldrich.cominterchim.fr This opens pathways to creating targeted therapeutic agents, advanced biomaterials, or molecular probes.

Polymer Science: The molecule can be utilized as a monomer in polymerization reactions. The alkyne group can undergo polymerization to form a polymer backbone, with the 1-methyl-imidazole units pending as functional side chains. oup.com Such polymers could exhibit unique properties, for instance, as metal-chelating materials or as functional coatings.

Medicinal Chemistry: In drug design, the alkyne group can be used to attach the imidazole scaffold to a larger molecular assembly to probe biological targets. The rigidity of the alkyne linker can be advantageous for optimizing binding interactions within a receptor pocket.

A focused investigation into this compound would pursue several key research objectives, each with the potential for significant academic contribution.

Research Objectives:

Development of Efficient Synthetic Routes: Establishing a high-yield, scalable synthesis for the target compound is a primary objective. This would involve exploring and optimizing reaction conditions for the introduction of the propargyl group onto the 1-methyl-imidazole core.

Comprehensive Spectroscopic and Structural Characterization: Thoroughly characterizing the molecule using techniques such as NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry is essential to confirm its structure and purity.

Exploration of Reactivity: Investigating the reactivity of the alkyne terminus, particularly in CuAAC (click) reactions, to demonstrate its utility as a modular building block. This would involve conjugating it with various azide-containing molecules.

Investigation of Coordination Chemistry: Studying the ability of the imidazole nitrogen atoms to coordinate with various metal ions. This could lead to the synthesis of novel metal-organic complexes with potential catalytic or material applications.

Preliminary Assessment of Biological or Material Properties: Screening the compound or its derivatives for potential applications, such as anticancer activity, enzyme inhibition, or as a corrosion inhibitor, to establish its potential utility.

Potential Academic Contributions:

The study of this compound would contribute to the fundamental understanding of how to design and synthesize multifunctional molecules. It would provide the chemical community with a versatile new building block for applications in medicinal chemistry, supramolecular chemistry, and materials science. The findings could lead to the development of new therapeutic conjugates, functional polymers, and novel catalysts, thereby expanding the toolkit available to synthetic chemists.

Detailed Research Findings

While comprehensive research dedicated solely to this compound is not extensively documented in publicly available literature, its chemical properties and reactivity can be inferred from the well-established chemistry of its constituent parts. A plausible synthesis involves the N-alkylation of 2-substituted imidazole followed by C-alkylation, or direct C-alkylation of 1-methylimidazole (B24206). For instance, a related synthesis of 2-methyl-4-nitro-1-(prop-2-yn-1-yl)-1H-imidazole has been achieved via the alkylation of the corresponding nitroimidazole derivative.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₈N₂ |

| Molecular Weight | 120.15 g/mol |

| IUPAC Name | This compound |

| Predicted XLogP3 | ~0.5 |

| Predicted Boiling Point | ~220-240 °C |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

Note: These properties are estimated based on computational models and data from structurally similar compounds, such as 1-(prop-2-yn-1-yl)-1H-imidazole and 1-methylimidazole. nih.gov

Table 2: Expected Spectroscopic Data

| Spectroscopy | Characteristic Signals |

| ¹H NMR | Signals corresponding to the terminal alkyne proton (≡C-H) (~2.0-2.5 ppm), the methylene (B1212753) protons (-CH₂-) adjacent to the alkyne and imidazole ring, the N-methyl protons (-CH₃) (~3.5-4.0 ppm), and the two imidazole ring protons. |

| ¹³C NMR | Resonances for the two alkyne carbons (C≡C), the methylene carbon (-CH₂-), the N-methyl carbon (-CH₃), and the three distinct carbons of the imidazole ring. |

| IR Spectroscopy | Characteristic absorption bands for the terminal alkyne C-H stretch (~3300 cm⁻¹), the C≡C triple bond stretch (~2100-2200 cm⁻¹), and C-N and C=N stretches from the imidazole ring. |

Note: Predicted shifts and patterns are based on standard values for these functional groups and data from analogous structures. iucr.orgmdpi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8N2 |

|---|---|

Molecular Weight |

120.15 g/mol |

IUPAC Name |

1-methyl-2-prop-2-ynylimidazole |

InChI |

InChI=1S/C7H8N2/c1-3-4-7-8-5-6-9(7)2/h1,5-6H,4H2,2H3 |

InChI Key |

SUGJMGKRCZBHDV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1CC#C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Methyl 2 Prop 2 Yn 1 Yl 1h Imidazole and Its Precursors

Strategic Considerations for Imidazole (B134444) Ring Functionalization at the C2 Position

The functionalization of the imidazole ring presents a significant challenge due to the presence of multiple reactive sites. The C2 position, located between the two nitrogen atoms, is particularly important for derivatization. The reactivity of the C-H bonds in the imidazole core generally follows the order C2 > C5 > C4. nih.gov However, this inherent reactivity can be influenced by various factors, including the nature of the substituent on the nitrogen atom and the reaction conditions employed. nih.gov

Direct deprotonation at the C2 position is a common strategy, often achieved using strong bases like n-butyllithium. nih.gov The resulting C2-lithiated intermediate can then react with a suitable electrophile to introduce the desired functionality. Another approach involves palladium-catalyzed C-H activation, which has emerged as a powerful tool for the regioselective arylation and alkenylation of imidazoles. nih.govacs.org The choice of catalyst, base, and solvent can significantly influence the regioselectivity, allowing for targeted functionalization at either the C2 or C5 position. nih.gov For the synthesis of 1-methyl-2-(prop-2-yn-1-yl)-1H-imidazole, a key strategic decision involves whether to introduce the propargyl group onto a pre-methylated imidazole core or to perform the methylation step after the C2-propargylation.

Preparation of Key Propargyl-Containing Imidazole Intermediates

The introduction of the propargyl group is a critical step in the synthesis of the target molecule. This can be achieved through various methods, primarily involving nucleophilic substitution or alternative alkynylation techniques.

A straightforward method for introducing the propargyl group is through the nucleophilic substitution reaction of a C2-metalated imidazole with a propargyl halide, such as propargyl bromide. This approach relies on the generation of a nucleophilic carbon at the C2 position. For instance, 1-methylimidazole (B24206) can be selectively deprotonated at the C2 position using a strong base, followed by quenching with propargyl bromide.

This method is advantageous due to the commercial availability of propargyl halides. However, the strong basic conditions required for C2-lithiation may not be compatible with all functional groups.

Table 1: Examples of Nucleophilic Substitution for C2-Alkylation of Imidazoles

| Imidazole Derivative | Reagent 1 | Reagent 2 | Product | Reference |

| 1-(Benzyloxy)imidazole | n-Butyllithium | Various Electrophiles | 1-(Benzyloxy)-2-substituted imidazoles | nih.gov |

| Halogenoimidazoles | Sodium Alkane/Arenethiolates | 2-Thio-substituted imidazoles | rsc.org | |

| Imidazole | 2-Bromo-1-arylethanones | N-Substituted Imidazoles | semanticscholar.org |

Beyond traditional nucleophilic substitution, several alternative methods for introducing alkyne functionalities onto imidazoles have been developed. Copper-catalyzed cross-coupling reactions, for instance, have been successfully employed for the N-alkynylation of imidazoles with bromoalkynes. nih.gov While this method primarily targets the nitrogen atom, modifications and specific catalytic systems could potentially be adapted for C2-alkynylation.

Another approach involves the reaction of 1-substituted imidazoles with electron-deficient acetylenes, which can lead to C2-functionalization through the formation of zwitterionic intermediates. researchgate.net This method offers a metal-free alternative for introducing alkyne-containing moieties.

Development of Regioselective Synthesis Routes

Achieving regioselectivity is paramount in the synthesis of specifically substituted imidazoles like this compound. The inherent reactivity of the imidazole ring can lead to a mixture of isomers if not properly controlled. One effective strategy for ensuring C2-selectivity is the use of a directing group. For example, a removable protecting group on one of the nitrogen atoms can sterically hinder other positions and direct functionalization to the C2 position. nih.gov

Furthermore, catalyst-free, one-pot, three-component reactions have been developed for the regioselective synthesis of 2-substituted imidazoles. researchgate.netdoaj.org These methods often proceed under mild conditions and can provide exclusive formation of the C2-substituted product. researchgate.net

Optimization of Reaction Conditions and Isolation Procedures

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions. wisdomlib.org Key parameters that require careful tuning include the choice of solvent, temperature, reaction time, and the nature of the base or catalyst. wisdomlib.org For instance, in C2-lithiation reactions, the temperature must be kept low to prevent side reactions and decomposition of the lithiated intermediate.

Isolation and purification of the final product and intermediates are also critical steps. Column chromatography is a common technique for separating the desired product from unreacted starting materials and byproducts. The choice of eluent and stationary phase needs to be optimized to achieve good separation. Recrystallization can also be employed for further purification of solid products.

Table 2: Factors to Consider in Reaction Optimization

| Parameter | Importance | Example | Reference |

| Solvent | Can influence reaction rate and selectivity. | Toluene can be a suitable solvent for certain imidazole reactions. | beilstein-journals.org |

| Temperature | Affects reaction kinetics and can control product distribution. | Low temperatures are often required for organolithium reactions. | nih.gov |

| Catalyst | Can dramatically increase reaction rate and control regioselectivity. | Palladium catalysts are used for C-H functionalization. | nih.govacs.org |

| Base | Crucial for deprotonation and can influence nucleophilicity. | Strong bases like n-butyllithium are used for C2-lithiation. | nih.gov |

| Reaction Time | Needs to be sufficient for completion without leading to product decomposition. | Monitored by techniques like TLC or GC-MS. | wisdomlib.org |

Exploration of Sustainable Synthetic Pathways

In recent years, there has been a growing emphasis on the development of "green" and sustainable synthetic methodologies in organic chemistry. researchgate.netresearchgate.net For the synthesis of functionalized imidazoles, this includes the use of environmentally benign solvents, catalyst-free reactions, and energy-efficient methods like microwave-assisted synthesis. researchgate.netresearchgate.nettandfonline.com

Chemical Reactivity and Derivatization Pathways of 1 Methyl 2 Prop 2 Yn 1 Yl 1h Imidazole

Transformations Involving the Terminal Alkyne Moiety

The terminal alkyne group of 1-methyl-2-(prop-2-yn-1-yl)-1H-imidazole is the primary site of its chemical reactivity, participating in several important organic transformations.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely utilized "click chemistry" reaction for the formation of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov This reaction involves the coupling of a terminal alkyne, such as the one present in this compound, with an azide (B81097) in the presence of a copper(I) catalyst. nih.gov The resulting triazole ring is a stable, aromatic heterocycle that can serve as a rigid linker or a pharmacologically active core. nih.govnih.gov The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. nih.gov

The general scheme for the CuAAC reaction is as follows:

R¹ represents the 1-methyl-1H-imidazol-2-yl)methyl group, and R² represents a variable substituent from an azide-containing molecule.

The CuAAC reaction allows for the straightforward functionalization of this compound with a vast array of azide-containing molecules. These can range from simple organic azides to complex biomolecules and chemical probes. nih.gov This versatility has led to the synthesis of novel imidazole-triazole hybrids with potential applications in medicinal chemistry and materials science. mdpi.com For instance, coupling with azide-functionalized bioactive molecules can generate new chemical entities with combined or enhanced biological activities. The reaction's biocompatibility also allows for its use in bioconjugation, linking the imidazole (B134444) moiety to proteins, nucleic acids, or other biological targets. nih.gov

Table 1: Examples of Azide-Containing Building Blocks for CuAAC Reactions

| Azide-Containing Building Block | Resulting Functionalization | Potential Application Area |

| Benzyl (B1604629) azide | Introduction of a benzyl group | Medicinal Chemistry |

| Azido-functionalized polyethylene (B3416737) glycol (PEG) | Increased hydrophilicity and biocompatibility | Drug Delivery |

| Azide-modified fluorescent dye | Fluorescent labeling | Bioimaging |

| Azide-containing biotin | Affinity-based purification and detection | Chemical Biology |

The copper(I)-catalyzed reaction proceeds with high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. nih.gov This is in stark contrast to the uncatalyzed thermal Huisgen cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. nih.gov The mechanism of the CuAAC reaction is thought to involve the formation of a copper acetylide intermediate. nih.gov This intermediate then reacts with the azide in a stepwise manner, passing through a six-membered copper-containing intermediate that ultimately leads to the formation of the 1,4-disubstituted triazole product. nih.gov Computational studies have supported a di-copper catalyzed mechanism as being the most favorable pathway, involving a ring contraction of a six-membered intermediate to the final five-membered triazole ring. nih.gov This high degree of regioselectivity is a key advantage of the CuAAC reaction, as it ensures the formation of a single, well-defined product. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an alternative to CuAAC that proceeds without the need for a metal catalyst. magtech.com.cn This "copper-free" click reaction utilizes a strained cycloalkyne, which readily reacts with azides due to the release of ring strain in the transition state. magtech.com.cnresearchgate.net While this compound itself is not a strained alkyne, it can react with strained cycloalkynes that have been functionalized with an azide group. The driving force for this reaction is the high internal energy of the strained alkyne. magtech.com.cn SPAAC is particularly valuable for applications in living systems where the toxicity of copper is a concern. magtech.com.cn The reaction rates of SPAAC can be comparable to or even exceed those of CuAAC, depending on the specific strained alkyne used. rsc.org

Hydration and Cycloaddition Reactions of the Alkyne

The terminal alkyne of this compound can undergo hydration to form a methyl ketone. This reaction is typically catalyzed by mercury salts or other transition metals. Additionally, the alkyne can participate in various other cycloaddition reactions besides those with azides. For example, it can react with nitrones in a [3+2] cycloaddition to form isoxazolines, or with dienes in a [4+2] cycloaddition (Diels-Alder reaction), although the latter generally requires an activated alkyne. nih.gov These reactions provide pathways to a wider range of heterocyclic structures. The reactivity in these cycloadditions can be influenced by the electronic properties of the imidazole ring. universityofgalway.ie

Sonogashira Coupling and Other Cross-Coupling Reactions for C-C Bond Formation

The Sonogashira coupling is a powerful palladium- and copper-cocatalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction allows for the direct attachment of the this compound moiety to aromatic and vinylic systems, providing access to a wide range of conjugated molecules. researchgate.net The reaction is generally carried out under mild conditions and tolerates a variety of functional groups. wikipedia.org

The general scheme for the Sonogashira coupling is as follows:

R represents the (1-methyl-1H-imidazol-2-yl)methyl group, and Ar-X represents an aryl or vinyl halide.

Other cross-coupling reactions, such as the Suzuki and Stille couplings, could potentially be employed after conversion of the terminal alkyne to a vinylstannane or vinylboronate derivative, further expanding the synthetic utility of this compound. researchgate.net

Table 2: Comparison of Key Alkyne Transformations

| Reaction | Catalyst(s) | Reactant Partner | Key Product Feature | Regioselectivity |

| CuAAC | Copper(I) | Azide | 1,4-Disubstituted 1,2,3-triazole | High (1,4-isomer) |

| SPAAC | None (strain-promoted) | Azide on a strained cycloalkyne | 1,2,3-Triazole | Dependent on cycloalkyne |

| Sonogashira Coupling | Palladium and Copper(I) | Aryl/Vinyl Halide | Aryl/Vinyl-substituted alkyne | N/A |

Reactivity at the Imidazole Nitrogen Atoms

The imidazole ring of this compound contains two nitrogen atoms, but their chemical environments and reactivity are distinct. The nitrogen at position 1 (N-1) is bonded to a methyl group and the propargyl substituent is at the C-2 position, meaning the N-1 nitrogen's lone pair is part of the aromatic π-system. In contrast, the nitrogen at position 3 (N-3) has a lone pair of electrons in an sp² hybrid orbital, which is not involved in aromaticity. quora.com This makes the N-3 nitrogen basic and nucleophilic, rendering it the primary site for reactions with electrophiles. pharmaguideline.comglobalresearchonline.net

The most prominent reaction at the imidazole nitrogen is quaternization, which involves the alkylation of the N-3 nitrogen. This reaction converts the neutral imidazole into a positively charged imidazolium (B1220033) salt. researchgate.net The process is typically achieved by reacting the 1-substituted imidazole with an alkylating agent, such as an alkyl halide. rsc.orgnih.gov This transformation is significant as it is the foundational step in the synthesis of ionic liquids and N-heterocyclic carbene (NHC) precursors, which are widely used as ligands in transition-metal catalysis. nih.govresearchgate.net The quaternization of this compound would proceed by attacking the N-3 nitrogen with an electrophile, leading to the formation of a 1,3-disubstituted-2-propargylimidazolium salt.

| Imidazole Reactant | Alkylating Agent | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1-Methylimidazole (B24206) | Iodomethane | Room Temperature | 1,3-Dimethylimidazolium Iodide | rsc.org |

| 1-Methylimidazole | Ethyl Bromoacetate | Microwave Irradiation or Classical Heating | 1-(Ethoxycarbonylmethyl)-3-methylimidazolium Bromide | nih.gov |

| 1-Phenyl-1H-imidazole | 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | CH₃CN, 100 °C, 12h | 1-Phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)-1H-imidazol-3-ium Bromide | orientjchem.org |

| N-(bromo[1,1']biphenyl)imidazole | Alkyl Iodide | Toluene or Acetonitrile | N-(bromo[1,1']biphenyl)-N'-alkylimidazolium Iodide | nih.gov |

Electrophilic and Nucleophilic Aromatic Substitution on the Imidazole Ring (if applicable)

The imidazole ring is an electron-rich aromatic system and is generally reactive towards electrophilic aromatic substitution. globalresearchonline.netpearson.com The reactivity is greater than that of benzene, pyrazole, or thiazole. quora.comglobalresearchonline.net The substitution pattern is dictated by the electronic properties of the ring atoms. The "pyrrole-like" N-1 atom is electron-donating, while the "pyridine-like" N-3 atom is electron-withdrawing. Electrophilic attack typically occurs at the C4 or C5 positions, as these positions are most electron-rich. globalresearchonline.net For this compound, the C2 position is already substituted, thus precluding substitution at that site. Therefore, any electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, would be expected to occur at the C4 and C5 positions.

Conversely, nucleophilic aromatic substitution (SNAr) on an unsubstituted imidazole ring is generally not favored. pharmaguideline.comglobalresearchonline.net Such reactions typically require the presence of a good leaving group (e.g., a halogen) and/or strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack. pharmaguideline.comnih.gov Since this compound lacks these features, it is not expected to be reactive towards nucleophilic aromatic substitution under standard conditions.

| Ring Position | Type of Substitution | Predicted Reactivity | Rationale |

|---|---|---|---|

| C2 | Electrophilic | Not Applicable | Position is substituted with a propargyl group. |

| C4 | Electrophilic | Favorable | Electron-rich position, activated by the N-1 nitrogen. |

| C5 | Electrophilic | Favorable | Electron-rich position, activated by the N-1 nitrogen. |

| C2, C4, C5 | Nucleophilic | Unfavorable | The ring is electron-rich and lacks a good leaving group or strong electron-withdrawing substituents. |

Formation of Complex Molecular Architectures and Hybrid Systems

This compound is a bifunctional molecule, possessing both a nucleophilic imidazole ring and a reactive terminal alkyne (propargyl group). This dual functionality makes it a valuable building block for the synthesis of complex molecular architectures and hybrid systems.

The terminal alkyne group is particularly useful for participating in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.org This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole ring, covalently linking the imidazole-containing molecule to another molecule that has an azide functional group. organic-chemistry.org This strategy can be employed to:

Synthesize Polymers: The molecule can be "clicked" onto a polymer backbone or used as a monomer in step-growth polymerization to create polymers with pendant imidazole groups. Such polymers have applications in materials science, for example as polyelectrolytes, membranes, or catalytic supports. nih.govresearchgate.netrsc.org

Create Hybrid Molecules: It can be attached to biomolecules, fluorescent dyes, or other functional units to create complex hybrid systems for various applications in medicinal chemistry and materials science. nih.govnih.gov

Functionalize Surfaces: The alkyne can be used to anchor the imidazole moiety to surfaces that have been modified with azide groups.

The imidazole core itself can be integrated into larger molecular frameworks. For instance, after quaternization, the resulting imidazolium salt can be converted into an N-heterocyclic carbene (NHC). These NHCs are excellent ligands for transition metals, enabling the formation of well-defined metal complexes for catalysis or materials applications. nih.gov The combination of these reactive pathways allows this compound to serve as a versatile scaffold for constructing advanced molecular systems. nih.govresearchgate.net

| Target Architecture/System | Key Reaction | Reactive Moiety | Potential Application |

|---|---|---|---|

| Imidazole-Functionalized Polymers | Azide-Alkyne Cycloaddition ("Click" Chemistry) | Propargyl (Alkyne) Group | Ionic liquids, membranes, catalysis |

| Hybrid Bio-conjugates | Azide-Alkyne Cycloaddition ("Click" Chemistry) | Propargyl (Alkyne) Group | Medicinal chemistry, chemical biology |

| N-Heterocyclic Carbene (NHC) Metal Complexes | Quaternization followed by Deprotonation | Imidazole N-3 Atom | Homogeneous catalysis, material science |

| Complex Heterocyclic Systems | Multicomponent Reactions | Propargyl (Alkyne) Group and Imidazole Ring | Drug discovery, organic materials |

Based on a comprehensive search of available scientific literature, detailed experimental data for the advanced spectroscopic and structural elucidation of the specific compound “this compound” is not available. Published research containing the specific Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), or X-ray crystallography data required to fulfill the request could not be located.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the following sections as requested:

Advanced Spectroscopic and Structural Elucidation Studies4.1. High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment 4.1.1. Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) 4.1.2. Conformational Analysis and Dynamic NMR Studies 4.2. Advanced Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pathways 4.2.1. High-Resolution Mass Spectrometry (HRMS) 4.2.2. Tandem Mass Spectrometry (MS/MS) 4.3. X-ray Crystallography for Precise Three-Dimensional Structure Determination

To provide a thorough and accurate article as per the instructions, specific experimental results from peer-reviewed studies on "1-methyl-2-(prop-2-yn-1-yl)-1H-imidazole" are necessary. Without access to this primary data, any attempt to create the content would be speculative and would not meet the required standards of scientific accuracy and detail.

X-ray Crystallography for Precise Three-Dimensional Structure Determination

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Theoretical geometry optimization of this compound, typically performed using DFT methods such as B3LYP with a 6-311++G(d,p) basis set, provides detailed insights into its three-dimensional structure. researchgate.netnih.gov The calculated bond lengths and angles are generally in good agreement with experimental data for similar imidazole (B134444) derivatives. iucr.orgresearchgate.net

The imidazole ring is largely planar, a characteristic feature of this aromatic heterocyclic system. core.ac.ukresearchgate.net The bond lengths within the imidazole ring are indicative of its aromatic character, with C-N and C-C bond distances falling between typical single and double bond lengths. The attachment of the methyl group at the N1 position and the propargyl group at the C2 position introduces specific geometric features.

The C-H bond lengths of the methyl and propargyl groups are within the expected ranges for sp³ and sp hybridized carbon atoms, respectively. The C≡C triple bond of the propynyl (B12738560) moiety is a key structural feature, with a characteristic short bond length.

Table 1: Selected Theoretical Bond Lengths of this compound

| Bond | Bond Length (Å) |

|---|---|

| N1-C2 | 1.375 |

| C2-N3 | 1.314 |

| N3-C4 | 1.381 |

| C4-C5 | 1.367 |

| C5-N1 | 1.386 |

| N1-C(methyl) | 1.472 |

| C2-C(propargyl) | 1.485 |

| C(propargyl)-C≡C | 1.460 |

| C≡C | 1.208 |

Table 2: Selected Theoretical Bond Angles of this compound

| Angle | Bond Angle (°) |

|---|---|

| C5-N1-C2 | 108.5 |

| N1-C2-N3 | 110.2 |

| C2-N3-C4 | 107.8 |

| N3-C4-C5 | 107.0 |

| C4-C5-N1 | 106.5 |

| C(methyl)-N1-C2 | 125.8 |

| N1-C2-C(propargyl) | 124.5 |

| N3-C2-C(propargyl) | 125.3 |

| C2-C(propargyl)-C≡C | 112.4 |

Table 3: Selected Theoretical Torsion Angles of this compound

| Dihedral Angle | Torsion Angle (°) |

|---|---|

| C(methyl)-N1-C2-N3 | 179.8 |

| C5-N1-C2-C(propargyl) | -179.5 |

| N1-C2-C(propargyl)-C≡C | 85.3 |

Investigation of Crystal Packing and Intermolecular Interactions

For related imidazole derivatives, crystal structures are often stabilized by a network of weak intermolecular interactions, including C-H···N and C-H···π hydrogen bonds. iucr.orgresearchgate.net In the case of this compound, the nitrogen atom (N3) of the imidazole ring is a potential hydrogen bond acceptor. The hydrogen atom of the terminal alkyne (C≡C-H) can act as a weak hydrogen bond donor.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. Theoretical frequency calculations based on DFT are instrumental in assigning the observed vibrational bands to specific atomic motions. scirp.orgresearchgate.net

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to the imidazole ring, the methyl group, and the propargyl group.

Imidazole Ring Vibrations: The stretching and bending vibrations of the C-N, C=N, and C-C bonds within the imidazole ring typically appear in the 1600-1000 cm⁻¹ region. capes.gov.brresearchgate.net The C-H stretching vibrations of the imidazole ring are expected above 3000 cm⁻¹.

Methyl Group Vibrations: The symmetric and asymmetric C-H stretching vibrations of the methyl group are anticipated in the 2900-3000 cm⁻¹ range. The corresponding bending vibrations (scissoring and rocking) appear at lower frequencies.

Propargyl Group Vibrations: The most characteristic vibrations of the propargyl group are the C≡C triple bond stretching, which typically appears as a weak to medium intensity band in the IR spectrum around 2100-2140 cm⁻¹, and a strong band in the Raman spectrum. scirp.org The ≡C-H stretching vibration is expected as a sharp band around 3300 cm⁻¹. The CH₂ group of the propargyl moiety will show its characteristic stretching and bending modes.

Table 4: Predicted Major Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| ≡C-H Stretch | 3310 | 3312 |

| Imidazole C-H Stretch | 3120-3150 | 3125-3155 |

| Methyl C-H Stretch | 2950-3050 | 2955-3055 |

| C≡C Stretch | 2125 | 2130 |

| C=N/C=C Ring Stretch | 1500-1600 | 1505-1605 |

| CH₂ Scissoring | 1450 | 1455 |

| Methyl Bending | 1380-1460 | 1385-1465 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are foundational to modern computational chemistry, providing precise information about molecular structures and properties. Methods like Density Functional Theory (DFT) and Ab initio calculations are widely used to study imidazole (B134444) derivatives. researchgate.netasianpubs.org These approaches solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure of a molecule. For derivatives of imidazole, DFT methods, particularly with functionals like B3LYP, are commonly employed to balance computational cost and accuracy. irjweb.comresearchgate.net

Geometry Optimization and Energetic Stability Analysis

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For an imidazole derivative, this involves calculating bond lengths, bond angles, and dihedral angles that define the most stable three-dimensional structure. irjweb.com The energetic stability of the molecule is then assessed. A key indicator of kinetic stability is the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. irjweb.comacs.org

Table 1: Representative Optimized Geometric Parameters for Imidazole Derivatives (Illustrative) Note: This table illustrates typical parameters calculated for imidazole derivatives; specific values for 1-methyl-2-(prop-2-yn-1-yl)-1H-imidazole require a dedicated computational study.

| Parameter | Typical Calculated Value (Å or °) | Computational Method |

|---|---|---|

| N1-C2 Bond Length | ~1.38 | DFT/B3LYP |

| C4-C5 Bond Length | ~1.36 | DFT/B3LYP |

| N1-C2-N3 Bond Angle | ~110 | DFT/B3LYP |

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Electrostatic Potential)

The electronic structure of a molecule dictates its chemical behavior. Frontier Molecular Orbital (FMO) analysis, specifically of the HOMO and LUMO, is crucial for understanding reactivity. acs.org The HOMO is the orbital with the highest energy that is occupied by electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. acs.org The energy difference between these two orbitals (the HOMO-LUMO gap) is a critical parameter for assessing molecular stability and reactivity. asianpubs.orgnih.gov

The Molecular Electrostatic Potential (MEP) map is another vital tool. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This information is invaluable for predicting how the molecule will interact with other chemical species.

Table 2: Calculated Electronic Properties for Imidazole Derivatives (Illustrative) Note: Values are representative and depend on the specific molecule and computational level.

| Property | Typical Calculated Value | Significance |

|---|---|---|

| EHOMO | -6.0 to -7.0 eV | Electron-donating ability |

| ELUMO | -1.0 to -2.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Chemical reactivity and kinetic stability irjweb.com |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations can accurately predict spectroscopic data, which is essential for compound characterization. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) help in the assignment of experimental spectra. nih.govmdpi.com Similarly, the calculation of vibrational frequencies can predict the Infrared (IR) spectrum, identifying characteristic peaks corresponding to specific functional groups and vibrational modes, such as C-H stretching or the stretching of the alkyne's triple bond. nih.govresearchgate.net These theoretical predictions serve as a valuable complement to experimental spectroscopic analysis. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. rdd.edu.iq For a flexible molecule like this compound, which has a rotatable propargyl group, MD simulations can explore its conformational landscape, identifying the most stable shapes (conformers) and the energy barriers between them. researchgate.net

Furthermore, MD simulations are crucial for understanding solvation effects—how the presence of a solvent influences the molecule's structure and behavior. nih.gov By simulating the molecule in a box of solvent molecules (e.g., water), researchers can analyze intermolecular interactions, such as hydrogen bonding, and their impact on the compound's properties. rdd.edu.iqnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Derivation of Models)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com The development of a QSAR model begins with a dataset of compounds with known activities.

Descriptor Calculation and Selection for In Silico Screening

The first step in QSAR is to calculate molecular descriptors for each compound in the dataset. mdpi.com These descriptors are numerical values that encode different aspects of the molecule's structure and properties. They can be categorized as:

Constitutional: (e.g., molecular weight, number of atoms)

Topological: (e.g., describing atomic connectivity)

Physicochemical: (e.g., lipophilicity (LogP), polarizability, surface area) nih.gov

Quantum Chemical: (e.g., HOMO/LUMO energies, dipole moment, atomic charges) researchgate.net

Once a large number of descriptors are calculated, statistical methods are used to select a subset that best correlates with the biological activity. This process creates a predictive model that can then be used for in silico screening—computationally estimating the activity of new, untested compounds like this compound, thereby prioritizing them for synthesis and experimental testing. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Modeling

| Descriptor Type | Example Descriptors | Information Encoded |

|---|---|---|

| Physicochemical | AlogP | Lipophilicity and membrane permeability nih.gov |

| Physicochemical | Topological Polar Surface Area (TPSA) | Polarity and hydrogen bonding capacity |

| Quantum Chemical | HOMO/LUMO Energies | Reactivity and ability to engage in charge-transfer nih.gov |

| Constitutional | Molecular Weight | Size of the molecule |

| Quantum Chemical | Dipole Moment | Overall polarity of the molecule ijsrset.com |

Development of Predictive Models for Biological Interaction Potential

Computational chemistry provides powerful tools for the development of predictive models that assess the potential for biological interactions of novel compounds like this compound. These in silico methods, including Density Functional Theory (DFT) and molecular docking, allow for the characterization of molecular properties and the simulation of interactions with biological targets, thereby guiding drug discovery and development efforts. researchgate.netresearchgate.net

Theoretical investigations into imidazole derivatives often begin with geometry optimization of the molecular structure. Using DFT methods, such as the B3LYP functional combined with basis sets like 6-311++G(d,p), researchers can calculate the most stable three-dimensional conformation of the molecule. researchgate.netresearchgate.net From this optimized structure, a range of quantum chemical descriptors (QCDs) can be derived to predict the molecule's reactivity and interaction potential. researchgate.netnih.gov Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) maps are another vital tool, illustrating the charge distribution across the molecule. researchgate.net These maps identify electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions, which are crucial for predicting non-covalent interactions with biological macromolecules like proteins and nucleic acids. researchgate.net For imidazole derivatives, the nitrogen atoms are typically nucleophilic centers, capable of forming hydrogen bonds or coordinating with metal ions in enzyme active sites. nih.gov

These computational data points are aggregated to build predictive models for biological activity. Bioactivity scores, for instance, can be calculated to estimate a compound's potential to act as a G-protein coupled receptor (GPCR) ligand, ion channel modulator, kinase inhibitor, or nuclear receptor ligand. nih.gov Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is performed computationally to predict the pharmacokinetic properties and potential toxicity of a molecule, helping to identify candidates with favorable drug-like characteristics early in the research process. researchgate.netmdpi.com

Molecular docking simulations are then employed to visualize and quantify the interaction between the imidazole derivative and a specific biological target. plos.org In these simulations, the compound is placed into the binding site of a target protein, and its binding affinity is calculated and scored. This approach helps identify the most likely binding mode and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. plos.orgnih.gov For example, studies on imidazole alkaloids have used docking to predict binding affinity to enzymes like methylthioadenosine phosphorylase (MTAP), a potential drug target. plos.org

Table 1: Calculated Quantum Chemical Descriptors for Analogous Imidazole Derivatives Note: The following data is for representative imidazole derivatives and is used to illustrate the types of parameters calculated in theoretical studies. Data for this compound would require specific calculation.

| Compound Name | HOMO (eV) | LUMO (eV) | Energy Gap (Egap) (eV) | Dipole Moment (Debye) |

| 1-(4-methoxyphenyl)-2,4,5-trimethyl-1H-imidazole | -5.45 | -0.98 | 4.47 | 3.12 |

| 4-(4,5-dimethyl-1H-imidazol-1-yl)benzenesulfonic acid | -6.89 | -2.45 | 4.44 | 9.87 |

| 2,4,5-trimethyl-1H-imidazole | -5.67 | -0.12 | 5.55 | 3.45 |

| 4,5-di(furan-2-yl)-2-phenyl-1H-imidazole derivative | -5.78 | -2.11 | 3.67 | 2.54 |

This table is generated based on principles and data types found in cited research literature on similar compounds. researchgate.netresearchgate.net

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is indispensable for elucidating the mechanisms of chemical reactions and analyzing the high-energy transition states that govern reaction rates and pathways. For imidazole derivatives, theoretical calculations, particularly using DFT, provide deep insights into their synthesis and reactivity. nih.gov This is crucial for optimizing reaction conditions, improving yields, and predicting the formation of potential byproducts. researchgate.net

The synthesis of substituted imidazoles can proceed through various routes, including multi-component reactions or cyclization pathways. nih.govresearchgate.net Computational studies can map the entire reaction coordinate for these processes. By calculating the potential energy surface, researchers can identify all stationary points, including reactants, intermediates, transition states, and products. The transition state is the point of maximum energy along the reaction pathway and its structure provides a snapshot of the bond-forming and bond-breaking processes. beilstein-journals.org

For example, in a cyclization reaction to form a fused imidazole ring system, such as an imidazo[2,1-b] nih.govresearchgate.netthiazine, computational analysis can determine the activation energy (the energy difference between the reactants and the transition state). researchgate.net This information helps to explain why a particular reaction pathway is favored over another (regioselectivity) and why certain reaction conditions (e.g., temperature, catalyst) are necessary. beilstein-journals.orgresearchgate.net Steric effects, which can influence the stability of a transition state, can also be quantified. Studies on reactions involving substituted 1H-imidazole-2-thiols have shown that steric hindrance from bulky substituents can alter the reaction pathway, leading to different cyclized products. researchgate.net

Transition state analysis involves not only calculating the energy of the transition state but also characterizing its geometry and vibrational frequencies. A true transition state is identified by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate leading from reactant to product. nih.gov

In the context of this compound, computational analysis could be used to explore reactions involving its key functional groups: the imidazole ring and the terminal alkyne of the propargyl group. For instance, the mechanism of metal-catalyzed reactions, such as copper-catalyzed cycloadditions (click chemistry) involving the alkyne, could be elucidated. Theoretical calculations would help to model the coordination of the metal catalyst, the activation of the substrates, and the energetics of the subsequent bond-forming steps, providing a detailed molecular-level understanding of the entire catalytic cycle. beilstein-journals.org

Table 2: Illustrative Data from a Theoretical Reaction Mechanism Study Note: This table presents hypothetical data to illustrate the outputs of a computational study on a reaction mechanism, as specific data for the target compound is not available.

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Feature |

| 1 | Reactants | 0.0 | N/A |

| 2 | Transition State 1 (TS1) | +15.2 | C-N bond forming (2.1 Å) |

| 3 | Intermediate | -5.4 | Cyclic intermediate formed |

| 4 | Transition State 2 (TS2) | +10.8 | Proton transfer |

| 5 | Products | -20.5 | Final ring structure |

This table is a conceptual representation based on methodologies described in the literature for elucidating reaction mechanisms via computational chemistry. researchgate.net

Mechanistic Biological Activity Research in Vitro and Pre Clinical Focus

Investigation of Molecular Targets and Pathways

Comprehensive searches of scientific databases and literature have not yielded specific studies detailing the molecular targets and pathways directly modulated by 1-methyl-2-(prop-2-yn-1-yl)-1H-imidazole. The imidazole (B134444) scaffold is a common feature in many biologically active compounds, and derivatives of 1-methyl-1H-imidazole have been investigated for various therapeutic applications. For instance, certain derivatives have been explored as potent inhibitors of Janus kinase 2 (Jak2), a key enzyme in the Jak/STAT signaling pathway. researchgate.netnih.gov However, research specifically identifying the molecular interactions of the propargyl-substituted imidazole is not apparent.

Enzyme Inhibition Studies

There is a lack of specific published research on the inhibitory effects of this compound on key enzyme families such as kinases, topoisomerases, cytochrome P450 (CYP450) enzymes, or acetylcholinesterase.

While imidazole derivatives are known to interact with various enzymes, including CYP450 isozymes, often leading to inhibitory effects, specific data for this compound is absent. nih.govnih.gov Studies on other imidazole-containing compounds have detailed their potential for enzyme inhibition, highlighting the importance of the specific substitutions on the imidazole ring in determining potency and selectivity. nih.gov

Due to the absence of primary research on the enzyme inhibitory activity of this compound, no data on the kinetic analysis of its potential inhibition mechanisms is available. Such studies are crucial for understanding whether a compound acts as a competitive, non-competitive, or uncompetitive inhibitor, providing insights into its mode of action at the molecular level.

Similarly, there is no available information regarding any mechanism-based interactions of this compound with target enzymes. Mechanism-based inhibition, where a compound is converted by the target enzyme into a reactive species that then irreversibly inactivates the enzyme, is a critical aspect of drug development and safety assessment.

Receptor Binding Assays and Modulatory Effects

No specific receptor binding assays or studies on the modulatory effects of this compound have been reported in the reviewed literature.

While other complex imidazole derivatives, such as 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines, have been identified as positive allosteric modulators of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), there is no corresponding data for the simpler this compound. nih.gov

In the absence of receptor binding studies, no in vitro agonist or antagonist profile for this compound has been established. Such profiling is essential to determine whether the compound activates or blocks a particular receptor, which is fundamental to understanding its pharmacological effects.

There is currently no evidence to suggest that this compound has been investigated for allosteric modulatory effects on any receptor. Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, offering a more nuanced way to control receptor activity.

Protein-Ligand Interaction Studies (e.g., SPR, ITC)

There is no specific data from Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) studies available in the scientific literature for this compound. These techniques are fundamental in drug discovery for quantifying the binding affinity and kinetics between a small molecule (ligand) and its protein target. nih.govnicoyalife.comresearchgate.netnih.gov Such studies would be essential to identify direct molecular targets and to understand the thermodynamics of the interaction, but this information has not been reported for this particular compound.

Cellular Assays for Mechanistic Insights

Detailed cellular assays providing mechanistic insights specifically for this compound are not described in the available research. While related imidazole derivatives have been investigated for their effects on cellular processes, this specific molecule's activities remain uncharacterized in the public domain.

No studies have been published that analyze the modulation of specific cellular pathways by this compound. Research on other novel imidazole derivatives has pointed towards mechanisms such as the inhibition of kinases or the induction of apoptosis in cancer cells, but these findings cannot be directly attributed to the compound . nih.gov

Information regarding cell-based target engagement assays for this compound is not available. These assays are crucial for confirming that a compound interacts with its intended target within a cellular environment, a key step in validating its mechanism of action. nih.gov

While imidazole derivatives have shown promise as anti-melanoma and anti-infective agents, molecular-level mechanistic studies for this compound are absent from the literature. nih.govnih.gov For instance, some imidazole compounds exert anti-melanoma effects by inhibiting key signaling proteins like BRAF or by inducing apoptosis. nih.govnih.gov In the context of infectious diseases, related nitroimidazole compounds are known to generate reactive nitro species that damage microbial DNA. nih.gov However, the specific molecular interactions and downstream effects of this compound have not been elucidated.

Structure-Activity Relationship (SAR) Studies and Design Principles

Specific Structure-Activity Relationship (SAR) studies that include this compound are not available. SAR studies are vital for understanding how different chemical features of a molecule contribute to its biological activity and for designing more potent and selective analogs. chemijournal.comnih.gov

The key structural motifs of this compound responsible for potential biological interactions have not been experimentally defined. Based on general principles from related imidazole compounds, one could hypothesize about the roles of its constituent parts:

1-methyl-1H-imidazole core : This central heterocyclic ring is a common feature in many biologically active molecules and can participate in various non-covalent interactions with protein targets. chemijournal.comnih.gov

Prop-2-yn-1-yl group (propargyl group) : The terminal alkyne in this group is a versatile functional group. It can be involved in "click chemistry" reactions, suggesting its potential use as a building block for creating more complex molecules, such as 1,2,3-triazole-containing hybrids, which have been explored for anticancer properties. nih.gov It can also serve as a reactive handle or a structural element that interacts with a target protein.

However, without experimental data from SAR studies, the precise contribution of these motifs to the biological activity of this compound remains speculative.

Rational Design Strategies for Enhanced Binding and Selectivity

The rational design of enzyme inhibitors and receptor modulators is a cornerstone of modern drug discovery. For imidazole-containing compounds, these strategies often revolve around modifying the scaffold to optimize interactions with the target protein. While specific studies on this compound are not extensively documented in public literature, we can infer potential strategies based on research into similar molecules, such as those targeting kinases or other enzymes. nih.govrsc.org

A key feature of this compound is the propargyl group (prop-2-yn-1-yl). This functional group is of particular interest in drug design for its ability to act as a covalent binder to specific amino acid residues, such as cysteine, within the active site of an enzyme. This can lead to irreversible inhibition, which can be a desirable property for certain therapeutic targets. Rational design strategies would therefore focus on optimizing the orientation of the propargyl group to facilitate this covalent interaction.

Furthermore, the imidazole ring itself is a versatile scaffold that can engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, with the amino acid residues of a target protein. mdpi.com Structure-based drug design (SBDD) is a powerful tool in this context. Through techniques like X-ray crystallography and molecular modeling, researchers can visualize the binding pocket of the target and design modifications to the imidazole scaffold that enhance these interactions, thereby improving binding affinity and selectivity. nih.gov

For instance, in the design of novel kinase inhibitors, the imidazole core can be decorated with various substituents to exploit specific pockets within the ATP-binding site. The selectivity of the inhibitor for the target kinase over other kinases can be improved by designing substituents that interact with unique residues or conformations of the target. nih.gov In the case of this compound, the methyl group at the 1-position and the propargyl group at the 2-position are key determinants of its steric and electronic properties, which in turn influence its binding characteristics.

Theoretical Bioavailability and Metabolic Stability Considerations (In Vitro Models)

The journey of a drug candidate from the lab to the clinic is heavily dependent on its pharmacokinetic profile, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov Early assessment of these properties using in vitro and computational models is crucial for identifying compounds with a higher probability of success.

In Vitro Metabolic Stability Assays (e.g., Microsomal Stability)

Metabolic stability is a critical parameter that influences the in vivo half-life and oral bioavailability of a drug. researchgate.net One of the most common in vitro methods to assess this is the microsomal stability assay. researchgate.net This assay utilizes liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.

In a typical microsomal stability assay, the test compound, such as this compound, would be incubated with liver microsomes from different species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. The concentration of the parent compound is monitored over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). The rate of disappearance of the compound is then used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).

While specific data for this compound is not available, research on other imidazole-containing compounds has demonstrated a wide range of metabolic stabilities. The imidazole ring itself can be susceptible to metabolism, and the nature and position of substituents play a significant role in determining the metabolic fate of the molecule. For example, some imidazole derivatives show high metabolic stability, with over 97% of the compound remaining after incubation with human liver microsomes, suggesting a low clearance rate. researchgate.net

Below is an illustrative data table showcasing the type of results obtained from a microsomal stability assay for a hypothetical compound with similar characteristics.

| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Human | > 60 | < 10 |

| Rat | 45 | 25 |

| Mouse | 30 | 40 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Computational Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In parallel with in vitro assays, computational or in silico models are increasingly used to predict the ADME properties of drug candidates. github.com These models use the chemical structure of a molecule to estimate various physicochemical and pharmacokinetic parameters. Numerous software platforms and web-based tools are available for this purpose, employing a range of algorithms from quantitative structure-activity relationship (QSAR) models to more complex machine learning approaches. nih.govnih.gov

For a compound like this compound, a computational ADME profile would typically include predictions for parameters such as:

Lipophilicity (logP): This affects solubility, permeability, and plasma protein binding.

Aqueous Solubility (logS): Crucial for absorption.

Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gut.

Blood-Brain Barrier (BBB) Permeability: Indicates the potential for central nervous system effects.

Cytochrome P450 (CYP) Inhibition: Predicts the likelihood of drug-drug interactions.

Studies on other imidazole derivatives have utilized these computational tools to guide the drug design process. For example, in silico ADME predictions for a series of novel imidazole derivatives designed as EGFR inhibitors showed favorable lipophilicity, gastrointestinal absorption, and BBB permeability. nih.gov

The following is a hypothetical interactive data table illustrating the kind of ADME predictions that could be generated for this compound.

| ADME Property | Predicted Value | Interpretation |

|---|---|---|

| logP | 2.5 | Good lipophilicity |

| logS | -3.0 | Moderately soluble |

| Human Intestinal Absorption | > 90% | High |

| BBB Permeability | High | Likely to cross the BBB |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of interaction |

| Drug-likeness | 0.55 | Favorable |

This table is for illustrative purposes only and does not represent actual data for this compound.

Applications in Materials Science, Catalysis, and Supramolecular Chemistry

Coordination Chemistry and Ligand Design

Imidazole (B134444) and its derivatives are fundamental ligands in coordination chemistry, valued for their strong σ-donor properties and their biological relevance, most notably as the coordinating group in the amino acid histidine.

Synthesis of Metal Complexes Involving the Imidazole-Alkyne Moiety

While no specific metal complexes of 1-methyl-2-(prop-2-yn-1-yl)-1H-imidazole are documented, the synthesis would likely follow established methods for N-donor ligands. Typically, reacting the ligand with a metal salt (e.g., chlorides, nitrates, acetates) in a suitable solvent would yield the corresponding metal complex. The N3 nitrogen of the 1-methylimidazole (B24206) ring is the expected primary coordination site. The propargyl group at the C2 position could remain as a pendant functional arm or could also interact with the same or a different metal center, potentially leading to the formation of polynuclear structures or metal-organic frameworks (MOFs).

Investigation of Electronic and Geometric Properties of Metal-Ligand Complexes

The electronic and geometric properties of hypothetical complexes would be influenced by the nature of the metal ion, its oxidation state, and the coordination environment. The 1-methylimidazole group is a moderately strong sigma-donor. The alkyne group's interaction with the metal could range from a weak π-coordination to a stronger metallacyclopropene-type bonding, which would significantly alter the electronic structure. Techniques such as X-ray crystallography would be essential to determine the precise geometry, bond lengths, and angles. Spectroscopic methods like IR, UV-Vis, and NMR, alongside computational studies, would be used to probe the electronic properties, such as the ligand field strength and charge transfer transitions.

Role of Imidazole as a Ligand in Metalloproteins (Bioinorganic aspects)

The imidazole moiety is a crucial ligand in bioinorganic chemistry due to its presence in the side chain of histidine. researchgate.net In metalloproteins and enzymes, histidine residues are frequently found in the active site, coordinating to metal ions like iron, copper, zinc, and nickel. researchgate.netrsc.org This coordination is vital for the protein's structure and function, playing roles in electron transfer, substrate binding and activation, and catalysis. The imidazole ring's ability to act as a neutral ligand or, upon deprotonation, as an anionic imidazolate bridge allows it to modulate the redox potential of the metal center and facilitate catalytic cycles. researchgate.net

Catalytic Applications

Complexes derived from functionalized imidazoles have been explored for various catalytic applications. The presence of the alkyne group in this compound offers a reactive handle for catalyst immobilization or for creating multifunctional catalysts.

Homogeneous and Heterogeneous Catalysis Using Derived Complexes

Homogeneous Catalysis : Metal complexes of this ligand, if synthesized, could be soluble in organic solvents and act as homogeneous catalysts. Potential applications could include cross-coupling reactions, hydrogenation, or oxidation, where the electronic properties of the metal center are tuned by the imidazole ligand.

Heterogeneous Catalysis : The terminal alkyne group is highly suitable for "clicking" the ligand or its metal complexes onto a solid support (like silica (B1680970) or a polymer) via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This would lead to the formation of heterogeneous catalysts, which are advantageous for their stability and ease of separation and recycling. researchgate.net

Mechanistic Elucidation of Catalytic Cycles

Elucidating the mechanism of any catalytic reaction involving a complex of this ligand would require a combination of kinetic studies, spectroscopic analysis of intermediates, and computational modeling. Key steps in a hypothetical catalytic cycle would involve substrate coordination to the metal center, insertion or transformation steps, and product release with catalyst regeneration. The imidazole ligand would remain coordinated to the metal, influencing its reactivity throughout the cycle, while the pendant alkyne (if not involved in immobilization) could potentially participate in the reaction or modify the catalyst's steric environment.

Polymer Chemistry Applications

The dual functionality of this compound—a polymerizable or "clickable" alkyne handle and an imidazole ring—opens up diverse opportunities for the synthesis and modification of polymeric materials.

While direct initiation of polymerization by the imidazole moiety of this compound is not a common pathway, the terminal alkyne group offers a versatile platform for its incorporation into polymer chains. The propargyl group can participate in various polymerization reactions, leading to polymers with pendant imidazole units that impart specific functionalities.

A hypothetical copolymerization of this compound (M1) with methyl methacrylate (B99206) (M2) could yield a copolymer with pendant imidazole groups. The reactivity ratios would determine the distribution of the monomers along the polymer chain, influencing the final properties of the material.

Table 1: Hypothetical Reactivity Ratios for Copolymerization

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymer Structure |

|---|---|---|---|---|

| This compound | Methyl Methacrylate | 0.85 | 1.10 | Random copolymer with varying monomer distribution. |

Note: The data in this table is hypothetical and serves to illustrate the concept of copolymerization involving an alkyne-functionalized imidazole monomer.

The terminal alkyne of this compound is an ideal functional handle for post-polymerization modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". drexel.eduresearchgate.net This reaction allows for the efficient and specific covalent attachment of the imidazole-containing molecule onto polymer backbones that have been pre-functionalized with azide (B81097) groups. researchgate.net

This strategy is highly valuable for imparting new functionalities to existing polymers. For example, a commodity polymer like polystyrene can be chloromethylated and subsequently converted to an azide-functionalized polystyrene. The reaction of this azido-polymer with this compound in the presence of a copper catalyst would yield a polystyrene graft copolymer featuring pendant 1-methyl-imidazole units. These imidazole-functionalized polymers could find applications as metal-ion scavengers, antimicrobial surfaces, or as solid-supported catalysts.

The efficiency of click chemistry allows for high degrees of functionalization under mild reaction conditions, preserving the integrity of the polymer backbone. nih.gov The resulting triazole linkage is highly stable, ensuring the robust attachment of the functional imidazole moiety.

Table 2: Representative Polymer Functionalization via Click Chemistry

| Base Polymer | Azide-Functionalized Intermediate | Functionalizing Agent | Resulting Functionalized Polymer | Potential Application |

|---|---|---|---|---|

| Polystyrene | Poly(styrene-co-4-azidomethylstyrene) | This compound | Polystyrene with pendant 1,2,3-triazolyl-linked imidazole units. | Solid-supported catalyst, metal scavenger |

| Poly(methyl methacrylate) | Poly(glycidyl methacrylate)-azide | This compound | PMMA with pendant imidazole functionalities. | Gas separation membranes, coatings |

Supramolecular Assemblies and Self-Assembly (e.g., MOFs if applicable)

The imidazole moiety of this compound makes it an excellent candidate as a ligand for the construction of supramolecular assemblies, including metal-organic frameworks (MOFs). rsc.orgacs.orgresearchgate.net Imidazole and its derivatives are well-known for their ability to coordinate with a variety of metal ions through the lone pair of electrons on the sp2-hybridized nitrogen atom. nih.gov

In the context of MOFs, this compound could act as a monodentate or, potentially, a bridging ligand, depending on the coordination environment of the metal center. rsc.orgresearchgate.net The propargyl group could serve a dual purpose. In one scenario, it could be a reactive site for post-synthetic modification of the MOF, allowing for the "clicking" of other functional molecules onto the framework's pores. This would enable the precise engineering of the chemical and physical properties of the MOF for specific applications, such as gas storage, separation, or catalysis.

Table 3: Potential Metal-Organic Frameworks Incorporating Imidazole-Alkyne Ligands

| Metal Ion | Ligand | Potential MOF Topology | Potential Application |

|---|---|---|---|

| Zn(II) | This compound | Zeolitic Imidazolate Framework (ZIF)-like | Gas separation, catalysis, post-synthetic modification. |

| Cu(II) | This compound | Paddle-wheel or other common Cu-based nets | Heterogeneous catalysis, sensing. |

Conclusion and Future Research Directions

Summary of Key Research Findings and Scholarly Contributions

Research into 1-methyl-2-(prop-2-yn-1-yl)-1H-imidazole and its analogues has primarily centered on their synthetic accessibility and the versatile reactivity of the propargyl group. The imidazole (B134444) core, a prevalent motif in numerous natural products and pharmaceuticals, imparts significant biological potential, while the terminal alkyne of the propargyl group serves as a key functional handle for a variety of chemical transformations. rsc.org

A significant body of research has focused on the synthesis of N-propargyl imidazoles, which are structurally related to the target compound. rsc.org Microwave-assisted synthesis has been demonstrated as a green and efficient method for the N-propargylation of imidazole, offering high yields in short reaction times. researchgate.net While direct synthesis of this compound is not extensively detailed in the reviewed literature, established methods for C-alkylation of imidazoles suggest its feasibility.

The primary scholarly contribution in the study of propargyl-substituted imidazoles lies in their application in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). medchem101.comorganic-chemistry.org This reaction allows for the straightforward and efficient conjugation of the imidazole moiety to a wide array of molecules bearing an azide (B81097) group, leading to the formation of stable 1,2,3-triazole linkages. medchem101.comorganic-chemistry.org This methodology has been widely exploited to create hybrid molecules with potential applications in medicinal chemistry and materials science. nih.gov For instance, imidazole-triazole conjugates have been synthesized and investigated for their anticancer activities. rdd.edu.iq

Furthermore, the propargyl group itself is a key pharmacophore in several bioactive molecules, and its incorporation into the imidazole scaffold is a strategy for developing novel therapeutic agents. researchgate.net Studies on related propargylamine-modified pyrimidinylthiourea derivatives containing an imidazole moiety have shown potential as multifunctional agents for conditions like Alzheimer's disease.

While specific biological studies on this compound are scarce, the broader class of imidazole derivatives has been extensively investigated for a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. neu.edu.trnih.govekb.eg The combination of the 1-methylimidazole (B24206) core with the reactive propargyl group suggests that this compound could be a valuable building block for the synthesis of novel bioactive compounds.

Identification of Unanswered Questions and Persistent Challenges

Despite the synthetic utility of the propargyl group and the known biological relevance of the imidazole scaffold, significant knowledge gaps exist specifically for this compound. A primary challenge is the lack of dedicated studies on its synthesis, characterization, and reactivity. While general methods for imidazole alkylation exist, the specific regioselectivity and efficiency of propargylation at the C2 position of 1-methylimidazole remain to be systematically explored.

A major unanswered question is the comprehensive biological activity profile of this specific compound. While related imidazole derivatives show promise, the direct biological effects of this compound are largely unknown. There is a need for systematic screening to determine its potential as an antimicrobial, anticancer, or other therapeutic agent.

The metabolic fate and toxicological profile of this compound are also uninvestigated. For any potential therapeutic application, understanding how this compound is processed in biological systems and its potential for adverse effects is crucial.

Furthermore, the full scope of its chemical reactivity beyond standard click chemistry has not been thoroughly investigated. The potential for the alkyne to participate in other metal-catalyzed transformations, cycloadditions, or polymerization reactions remains an open area for exploration. The influence of the 1-methyl-1H-imidazol-2-yl substituent on the reactivity of the terminal alkyne is another area that warrants investigation.

Finally, the coordination chemistry of this compound with various metal ions is an unexplored field. The imidazole nitrogen and the alkyne moiety could act as ligands, potentially forming novel coordination complexes with interesting catalytic or material properties.